Indane-5-sulfonamide

Catalog No.
S704907
CAS No.
35203-93-1
M.F
C9H11NO2S
M. Wt
197.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indane-5-sulfonamide

CAS Number

35203-93-1

Product Name

Indane-5-sulfonamide

IUPAC Name

2,3-dihydro-1H-indene-5-sulfonamide

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

InChI

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12)

InChI Key

XVQJTFMKKZBBSX-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N

Precursor for Drug Discovery:

The indane-5-sulfonamide scaffold acts as a starting point for the synthesis of novel derivatives with potential pharmacological activities. Researchers can modify the functional groups attached to the indane core, exploring their impact on the molecule's interaction with specific biological targets. This approach allows for the creation of libraries of diverse compounds that can be screened for desired therapeutic effects, such as:

  • Antimicrobial activity: Studies have shown that certain indane-5-sulfonamide derivatives exhibit promising activity against various bacteria and fungi, suggesting their potential as novel antimicrobials.
  • Anticancer properties: Research suggests that specific indane-5-sulfonamide derivatives possess antiproliferative activity against cancer cell lines, warranting further investigation for their potential as anticancer agents [].
  • Neurodegenerative diseases: Some studies have explored the potential of indane-5-sulfonamide derivatives in modulating neurotransmitter activity, which could be relevant for neurodegenerative diseases like Parkinson's disease.

These are just a few examples, and the research surrounding indane-5-sulfonamide derivatives as potential drug candidates continues to evolve.

Synthetic Intermediate:

Indane-5-sulfonamide can also serve as a valuable intermediate in the synthesis of more complex molecules with desired properties. Its functional groups can be selectively manipulated to introduce new functionalities, paving the way for the creation of diverse chemical structures with specific applications in various fields:

  • Material science: Indane derivatives, including those derived from indane-5-sulfonamide, have been explored for their potential applications in the development of new materials, such as organic light-emitting diodes (OLEDs).
  • Catalysis: Certain indane-based catalysts derived from indane-5-sulfonamide have been investigated for their efficiency in promoting various chemical reactions.

Indane-5-sulfonamide is a chemical compound classified as a sulfonamide, characterized by its unique structure that includes an indane moiety—a bicyclic structure formed by the fusion of a benzene ring and a cyclopentane ring. The IUPAC name for this compound is 2,3-dihydro-1H-indene-5-sulfonamide, with the molecular formula C9H11NO2SC_9H_{11}NO_2S and an average molecular weight of approximately 197.25 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase enzymes.

Indane-5-sulfonamide functions as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme responsible for the conversion of carbon dioxide (CO2) and water (H2O) into carbonic acid (H2CO3). This reaction plays a vital role in various physiological processes, including maintaining blood pH, electrolyte balance, and bone health [].

The exact mechanism by which Indane-5-sulfonamide inhibits carbonic anhydrase is not fully elucidated. However, it's believed that the sulfonamide group mimics the structure of the natural substrate, bicarbonate (HCO3-), and binds to the active site of the enzyme, preventing it from binding to the actual substrate [].

, primarily due to its sulfonamide functional group. Notable reactions include:

  • Electrophilic Substitution: The indane structure allows for electrophilic aromatic substitution, where substituents can be introduced onto the aromatic ring.
  • Formation of Sulfonamides: This compound can be synthesized from its corresponding sulfochloride through reaction with amines, leading to the formation of sulfonamide derivatives .
  • Oxidation: Indane-5-sulfonamide may undergo oxidation reactions, although specific oxidants and conditions have not been extensively documented in the literature.

Indane-5-sulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes, which play crucial roles in physiological processes such as acid-base balance and fluid secretion . Its inhibitory action has implications in various therapeutic areas, including:

  • Cancer Treatment: Studies indicate that indane-5-sulfonamide can inhibit the growth of cancer cells both in vitro and in vivo, showcasing its potential as an anti-cancer agent .
  • Diabetes Management: The compound has also been investigated for its anti-diabetic properties, contributing to glucose regulation mechanisms .
  • Antimicrobial Activity: Certain derivatives of indane-5-sulfonamide have demonstrated promising activity against various bacterial and fungal strains .

The synthesis of indane-5-sulfonamide typically involves several key steps:

  • Formation of Sulfochloride: Starting from indoline or a related precursor, chlorosulfuric acid is used to introduce a sulfonyl group, yielding a sulfochloride intermediate.
  • Amidation: The sulfochloride is then reacted with ammonia or amines to produce the corresponding sulfonamide .
  • Hydrolysis: In some synthesis routes, hydrolysis is performed to refine the product and enhance yields.

These methods can be adapted to create various derivatives by altering substituents on the indane or sulfonamide groups .

Indane-5-sulfonamide has several notable applications:

  • Pharmaceutical Development: Its role as a carbonic anhydrase inhibitor makes it valuable in developing treatments for conditions such as glaucoma and metabolic disorders.
  • Research Tool: The compound serves as a useful tool in biochemical research for studying enzyme kinetics and mechanisms involving carbonic anhydrases.
  • Potential Antineoplastic Agent: Its efficacy against cancer cells positions it as a candidate for further investigation in oncology .

Research into the interactions of indane-5-sulfonamide with biological targets has revealed its binding affinity for carbonic anhydrase II, with a reported inhibition constant (Ki) around 52 nM . This binding is crucial for understanding how the compound exerts its biological effects and can inform modifications to enhance potency or selectivity.

Indane-5-sulfonamide shares structural features with several other compounds within the sulfonamide class. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Indoline-5-sulfonamideIndoline derivativeExhibits different binding interactions due to structural differences .
SulfanilamideSimple sulfonamidePrimarily used as an antibiotic; lacks indane structure .
AcetazolamideCarbonic anhydrase inhibitorContains a different heterocyclic structure; widely used in treating glaucoma .
FurosemideLoop diureticContains a different functional group; primarily used as a diuretic agent .

Indane-5-sulfonamide's unique bicyclic structure distinguishes it from these compounds, potentially influencing its pharmacological properties and applications. Its specificity in inhibiting carbonic anhydrases sets it apart from broader-spectrum sulfonamides like sulfanilamide.

Classical Synthetic Routes

The synthesis of indane-5-sulfonamide has been approached through several well-established methodologies that form the foundation of sulfonamide chemistry. These classical routes have been refined over decades and continue to serve as reliable methods for both laboratory-scale and industrial production.

Chlorosulfonylation of Indane

The most direct approach involves the chlorosulfonylation of indane using chlorosulfonic acid. This method begins with the treatment of indane with chlorosulfonic acid at low temperatures (0-5°C) followed by heating to 50°C for approximately 2 hours [1]. The reaction proceeds through electrophilic aromatic substitution, predominantly occurring at the 5-position of the indane ring due to electronic and steric factors. The resulting sulfonyl chloride intermediate is then treated with ammonia in tetrahydrofuran to yield indane-5-sulfonamide in yields ranging from 70-85% [1].

Sulfonyl Chloride-Amine Coupling

The traditional approach utilizing pre-formed sulfonyl chlorides represents another fundamental synthetic pathway. This method involves the nucleophilic substitution reaction between indane-5-sulfonyl chloride and ammonia or primary amines in the presence of a base such as pyridine [2]. The reaction typically proceeds at room temperature over 2-4 hours, yielding products in the range of 60-90% [2]. The base serves to neutralize the hydrochloric acid generated during the reaction and maintain favorable reaction conditions.

Friedel-Crafts Acylation-Reduction Sequence

An alternative approach involves the Friedel-Crafts acylation of indane followed by functional group transformations. This method utilizes aluminum chloride as a catalyst to facilitate the acylation reaction, followed by reduction and subsequent sulfonation steps [3]. While this route offers structural diversity, it typically provides moderate yields (55-75%) and requires multiple synthetic operations.

Nitration-Reduction-Sulfonation Protocol

The classical nitration-reduction-sulfonation sequence represents a multi-step approach that begins with the nitration of indane, followed by reduction to the corresponding amine, and subsequent sulfonation [4]. This method, while providing good control over regioselectivity, suffers from lower overall yields (50-70%) due to the multi-step nature of the process [4].

Classical Synthetic RouteStarting MaterialKey ReagentsYield Range (%)Reaction Conditions
Chlorosulfonylation of IndaneIndaneChlorosulfonic acid, NH₃70-850-5°C, then 50°C, 2h
Sulfonyl Chloride-Amine CouplingSulfonyl Chloride + AminePyridine, Base60-90RT, 2-4h
Friedel-Crafts Acylation-ReductionIndane + Acyl ChlorideAlCl₃, Reducing agent55-75RT to reflux, 4-6h
Nitration-Reduction-SulfonationIndaneHNO₃, Sn/HCl, ClSO₃H50-70Multiple steps
Direct Sulfonation with Chlorosulfonic AcidIndaneClSO₃H, NH₃/THF75-900°C, then RT, 2h

Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced several innovative methodologies that address the limitations of classical approaches while incorporating principles of green chemistry and sustainability.

Mechanochemical Synthesis

Recent developments in mechanochemical synthesis have revolutionized sulfonamide preparation through solvent-free ball milling techniques. This approach involves the grinding of solid reactants in a ball mill, promoting chemical reactions through mechanical energy [5]. The method offers exceptional environmental benefits by eliminating organic solvents and typically achieves yields of 80-95% [5]. The mechanochemical approach has been successfully applied to the synthesis of various sulfonamide derivatives, including indane-5-sulfonamide analogues.

Electrochemical Synthesis

Modern electrochemical methods have emerged as powerful tools for sulfonamide synthesis, offering precise control over reaction conditions and eliminating the need for toxic reagents [6]. The convergent paired electrochemical synthesis involves the simultaneous generation of electrophiles and nucleophiles at the anode and cathode, respectively [6]. This method achieves yields of 70-90% while operating under mild conditions and generating minimal waste [6].

Flow Chemistry Applications

Continuous flow chemistry has gained prominence in sulfonamide synthesis due to its ability to provide precise control over reaction parameters and enable scalable production [7]. The direct sulfur dioxide insertion methodology represents a breakthrough in this area, allowing for the direct synthesis of primary sulfonamides from readily available amines [7]. This approach achieves yields of 85-95% and is particularly amenable to automation and high-throughput experimentation [7].

Microwave-Assisted Synthesis

Microwave-assisted synthetic methods have been developed to accelerate sulfonamide formation through rapid and uniform heating [8]. These methods typically reduce reaction times significantly while maintaining good yields (75-90%) [8]. The microwave approach has proven particularly effective for the synthesis of complex sulfonamide structures where traditional heating methods may lead to decomposition or side reactions.

Photocatalytic Synthesis

Photocatalytic methods utilizing visible light activation have emerged as mild and environmentally friendly alternatives for sulfonamide synthesis [9]. These approaches typically employ photocatalysts such as ruthenium complexes or organic dyes to activate substrates under ambient conditions [9]. While yields may be moderate (65-85%), the method offers excellent functional group tolerance and operates under exceptionally mild conditions [9].

Green Solvent Systems

The development of green solvent systems, including deep eutectic solvents and ionic liquids, has provided sustainable alternatives to traditional organic solvents [10]. These systems often exhibit unique properties that can enhance reaction rates and selectivity while being recyclable and environmentally benign [10]. Yields typically range from 70-88% depending on the specific solvent system employed [10].

Transition Metal Catalysis

Advanced transition metal-catalyzed processes, particularly those involving palladium and copper catalysts, have enabled new synthetic pathways to sulfonamide derivatives [11]. These methods often provide high selectivity and operate under mild conditions, achieving yields of 75-92% [11]. The catalytic approaches are particularly valuable for complex substrates where traditional methods may fail.

Modern Synthetic MethodKey FeaturesAdvantagesTypical Yields (%)Environmental Impact
Mechanochemical SynthesisSolvent-free ball millingEnvironmentally friendly, high efficiency80-95Low
Electrochemical SynthesisPaired electrolysisMild conditions, no toxic reagents70-90Low
Flow ChemistryContinuous flow reactorPrecise control, scalability85-95Medium
Microwave-Assisted SynthesisMicrowave heatingRapid heating, reduced reaction time75-90Medium
Photocatalytic SynthesisVisible light activationMild conditions, functional group tolerance65-85Low
Green Solvent SystemsDeep eutectic solventsSustainable, recyclable solvents70-88Low
Transition Metal CatalysisPd/Cu catalysisHigh selectivity, mild conditions75-92Medium

Purification and Characterization Techniques

The purification and characterization of indane-5-sulfonamide require specialized techniques that address the unique properties of sulfonamide compounds, including their polar nature and potential for hydrogen bonding.

Purification Methodologies

Recrystallization remains the most widely employed purification technique for indane-5-sulfonamide. The process typically involves dissolution in hot methanol or aqueous methanol solutions at temperatures between 65-80°C, followed by controlled cooling to precipitate pure crystals [12]. The choice of solvent system is critical, with methanol-water mixtures often providing optimal results due to the amphiphilic nature of sulfonamides [12].

Column chromatography using silica gel represents another essential purification method, particularly for separating reaction mixtures containing multiple sulfonamide derivatives [13]. The typical eluent systems employ dichloromethane-methanol gradients, with the polarity adjusted based on the specific substitution pattern of the target compound [13].

High-performance liquid chromatography (HPLC) purification has gained importance for obtaining high-purity samples required for biological testing [14]. Reversed-phase C18 columns with gradient elution using acetonitrile-water systems are commonly employed, providing excellent resolution and scalability [14].

Solid-phase extraction (SPE) techniques, particularly using strong cation exchange (SCX) cartridges, have proven effective for removing impurities and concentrating sulfonamide products [15]. The method involves pH adjustment to optimize the interaction between the sulfonamide and the solid phase, followed by selective elution [15].

Characterization Methods

Nuclear magnetic resonance (NMR) spectroscopy provides the primary means of structural characterization for indane-5-sulfonamide derivatives. Proton NMR spectroscopy typically reveals the characteristic sulfonamide proton signal between 8.0-10.0 ppm, appearing as a broad singlet due to rapid exchange with residual water [16]. The indane ring protons appear in the aromatic region (7.0-8.0 ppm) and the aliphatic region (2.5-3.5 ppm) for the cyclopentyl protons [16].

Carbon-13 NMR spectroscopy provides complementary structural information, with aromatic carbons appearing in the range of 120-150 ppm and the cyclopentyl carbons in the aliphatic region [16]. The carbon directly attached to the sulfonamide group typically appears around 140-145 ppm [16].

Infrared (IR) spectroscopy offers valuable functional group identification, with characteristic sulfur-oxygen stretching vibrations appearing in the range of 1320-1150 cm⁻¹ [16]. The sulfonamide nitrogen-hydrogen stretching vibrations typically appear around 3300-3400 cm⁻¹, while the sulfur-nitrogen stretching vibration is observed around 900-950 cm⁻¹ [16].

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), provides molecular weight confirmation and fragmentation patterns characteristic of sulfonamide compounds [17]. The molecular ion peak [M+H]⁺ at m/z 198 is typically observed for indane-5-sulfonamide, along with characteristic fragment ions resulting from the loss of sulfur dioxide (SO₂) [17].

Elemental analysis remains an important technique for confirming the molecular composition, particularly for compounds intended for biological evaluation where precise purity determination is essential [18].

TechniqueApplicationTypical Conditions/ParametersKey Diagnostic Features
RecrystallizationPurificationMethanol/water, 65-80°CCrystal habit, melting point
Column ChromatographyPurificationSilica gel, CH₂Cl₂/MeOHRf values, purity check
HPLC PurificationPurificationC18 column, gradient elutionRetention time, peak purity
Solid Phase ExtractionPurificationSCX cartridge, pH adjustmentRecovery rate, matrix effects
Crystallization from Mixed SolventsPurificationIsopropanol/water (70:30)Polymorphic forms
¹H NMR SpectroscopyCharacterizationDMSO-d₆, 400 MHzSO₂NH at 8.0-10.0 ppm
¹³C NMR SpectroscopyCharacterizationDMSO-d₆, 100 MHzAromatic carbons 120-150 ppm
IR SpectroscopyCharacterizationATR-FTIR, 4000-400 cm⁻¹S=O stretch 1320-1150 cm⁻¹
Mass SpectrometryCharacterizationESI-MS, positive modeMolecular ion [M+H]⁺
Elemental AnalysisCharacterizationCHN analysisElemental composition

Derivatization Strategies

The derivatization of indane-5-sulfonamide represents a crucial aspect of structure-activity relationship studies and pharmaceutical development. Various strategies have been developed to modify the sulfonamide functionality while maintaining or enhancing biological activity.

Nitrogen Alkylation and Acylation

Nitrogen alkylation of the sulfonamide group represents one of the most common derivatization strategies. This approach typically employs alkyl halides in the presence of bases such as potassium carbonate in polar aprotic solvents like acetonitrile [13]. The reaction proceeds through nucleophilic substitution, yielding N-alkylated sulfonamide derivatives in good yields. The reaction conditions typically require elevated temperatures (60-80°C) and extended reaction times (4-8 hours) to achieve complete conversion [13].

N-Acylation provides another important derivatization pathway, particularly for the synthesis of prodrug derivatives. Acyl chlorides in the presence of pyridine or other organic bases are commonly employed, with reactions typically conducted at room temperature in chloroform or dichloromethane [13]. This approach has been successfully applied to the synthesis of various N-acylated indane-5-sulfonamide derivatives with enhanced pharmacological properties [13].

Analytical Derivatization

Analytical derivatization using reagents such as N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyldiazomethane (TMSD) has been developed for gas chromatography-mass spectrometry analysis [19]. The methylation of sulfonamides using TMSD occurs selectively at the N1 position, providing volatile derivatives suitable for GC-MS analysis [19]. The optimal conditions involve heating at 50-60°C for 1-2 hours, achieving derivatization yields of up to 87% [19].

Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions on the indane ring system provide opportunities for introducing various functional groups. These reactions must be carefully controlled to avoid over-substitution and to maintain regioselectivity [20]. The electron-withdrawing nature of the sulfonamide group influences the reactivity and directs substitution patterns.

Late-Stage Functionalization

Advanced late-stage functionalization strategies have been developed to modify complex sulfonamide structures without affecting other functional groups. Palladium-catalyzed cross-coupling reactions have proven particularly effective for introducing aryl groups at various positions [20]. These methods typically operate under mild conditions and exhibit excellent functional group tolerance [20].

Oxidative and Reductive Modifications

Oxidative coupling reactions enable the formation of dimeric or polymeric sulfonamide derivatives, while reductive deamination provides access to sulfinate intermediates that can be further derivatized [21]. N-Heterocyclic carbene (NHC) catalyzed reactions have emerged as powerful tools for converting primary sulfonamides to various other functional groups through transiently formed N-sulfonylimines [21].

Bioconjugation Strategies

The development of bioconjugation methods has enabled the attachment of indane-5-sulfonamide derivatives to biomolecules such as proteins and nucleic acids. These approaches typically employ coupling reagents such as carbodiimides or active esters to form stable amide bonds [21].

Derivatization StrategyTypical ReagentsReaction ConditionsProducts FormedApplications
N-AlkylationAlkyl halides, K₂CO₃MeCN, 60-80°C, 4-8hN-AlkylsulfonamidesMedicinal chemistry
N-AcylationAcyl chlorides, pyridineCHCl₃, RT, 2-4hN-AcylsulfonamidesProdrug synthesis
Sulfonamide N-MethylationTMSD, heating50-60°C, 1-2hN-Methylated derivativesAnalytical derivatization
Aromatic SubstitutionElectrophilic reagentsVariable conditionsSubstituted aromaticsSAR studies
Ring FunctionalizationOrganometallic reagentsMild conditions, RT-50°CFunctionalized indanesPharmaceutical intermediates
Oxidative CouplingOxidants, coupling partnersAmbient to 60°CCoupled productsBioconjugation
Reductive DeaminationNHC catalyst, aldehydesRT, K₂CO₃, organic solventSulfinates/sulfonesLate-stage modification
Late-stage FunctionalizationPd catalyst, aryl halidesElevated temperature, inert atmosphereArylated derivativesDrug discovery

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.05104977 g/mol

Monoisotopic Mass

197.05104977 g/mol

Heavy Atom Count

13

UNII

XJL3C99615

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

35203-93-1

Wikipedia

Indane-5-sulfonamide

Dates

Last modified: 08-15-2023

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